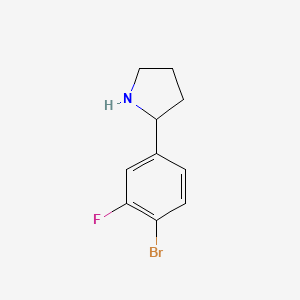

2-(4-Bromo-3-fluorophenyl)pyrrolidine

Beschreibung

The exact mass of the compound 2-(4-Bromo-3-fluorophenyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Bromo-3-fluorophenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-3-fluorophenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(4-bromo-3-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYARIDAUPMDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175528-91-2 | |

| Record name | 2-(4-bromo-3-fluorophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

physicochemical properties of 2-(4-Bromo-3-fluorophenyl)pyrrolidine

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromo-3-fluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties and explore three-dimensional chemical space due to its non-planar, sp3-hybridized structure.[1][2][3] Its presence in numerous approved drugs is a testament to its utility.[2] The compound 2-(4-Bromo-3-fluorophenyl)pyrrolidine combines this valuable scaffold with a halogenated phenyl ring, a common motif for modulating electronic properties and metabolic stability. As a novel entity, a thorough understanding of its fundamental physicochemical properties is not merely an academic exercise; it is the critical first step in evaluating its potential as a drug candidate or a key building block in discovery programs.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive framework for the characterization of 2-(4-Bromo-3-fluorophenyl)pyrrolidine. Rather than presenting a static list of data, we will delve into the causality behind the necessary experimental determinations, offering detailed, field-proven protocols to empower researchers to generate reliable and reproducible data. We will explore the "why" behind each measurement and provide the "how" for its accurate determination.

Core Physicochemical Profile: The Foundation of Drug Action

The journey of a drug molecule from administration to its target is governed by its physicochemical properties. For 2-(4-Bromo-3-fluorophenyl)pyrrolidine, the key parameters to establish are its acid dissociation constant (pKa), lipophilicity (logP/D), aqueous solubility, and melting point.

Acid Dissociation Constant (pKa): The Arbiter of Ionization

The pKa value dictates the degree of ionization of a molecule at a given pH.[4] The pyrrolidine nitrogen is basic and will be protonated at physiological pH, a factor that profoundly influences solubility, membrane permeability, and target binding. An ion that loses a proton de-ionizes, meaning a high pKa value for the conjugate acid denotes good aqueous solubility.[4]

Predicted Properties

| Property | Predicted Value | Source |

| Basic pKa | 9.29 | [5] |

Note: This value is computationally predicted for a similar, non-brominated analog, (S)-2-(3-fluorophenyl)pyrrolidine, and requires experimental verification.

Experimental Protocol: pKa Determination by pH-Metric Titration

This potentiometric method is a robust and direct way to measure pKa values in the 2-12 range, provided the compound has sufficient solubility.[] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added incrementally.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of 2-(4-Bromo-3-fluorophenyl)pyrrolidine in a suitable co-solvent/water mixture (e.g., Methanol/H₂O or DMSO/H₂O) to create a stock solution of known concentration.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place a known volume of the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-burette containing a standardized strong acid (e.g., 0.1 M HCl).

-

Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

pKa Calculation: The pKa is the pH at the half-equivalence point, where half of the basic pyrrolidine has been neutralized. This corresponds to the inflection point of the sigmoid curve.[7]

Causality: The choice of a strong acid titrant is crucial to ensure a sharp and discernible pH change at the equivalence point. Using a co-solvent is often necessary for compounds with moderate solubility, but its concentration should be minimized as it can slightly alter the apparent pKa.

Workflow Visualization:

Caption: Workflow for pKa determination via pH-metric titration.

Lipophilicity (logP): The Key to Membrane Permeation

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8] It is quantified as the partition coefficient (P) between n-octanol and water, expressed in its logarithmic form, logP. For ionizable molecules like 2-(4-Bromo-3-fluorophenyl)pyrrolidine, the distribution coefficient (logD) at a specific pH (typically 7.4) is more physiologically relevant.

Predicted Properties

| Property | Predicted Value | Source |

| XlogP | 2.6 | [9] |

Note: This is a computationally predicted value and requires experimental verification.

Experimental Protocol: logP Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for logP measurement due to its directness and accuracy, though it can be labor-intensive.[10]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for logD) with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

-

Sample Addition: Prepare a stock solution of the compound in the n-octanol-saturated aqueous phase. Add a known volume of this solution to a separatory funnel containing a known volume of the water-saturated n-octanol.

-

Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the layers to separate completely. Centrifugation may be required to break up any emulsions.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous and organic layers using a suitable analytical technique, such as HPLC-UV.

-

Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[8]

Causality: Pre-saturating the solvents is a critical step to ensure that volume changes during the experiment are negligible, which would otherwise introduce error into the final concentration measurements. HPLC is chosen for quantification due to its high sensitivity and specificity, allowing for accurate measurement even at low concentrations.

Workflow Visualization:

Caption: Workflow for logP determination via the Shake-Flask method.

Aqueous Solubility: The Prerequisite for Absorption

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation.[11] Determining the thermodynamic solubility of 2-(4-Bromo-3-fluorophenyl)pyrrolidine is essential.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This method measures the equilibrium solubility of a compound and is considered the most reliable approach.[11][12]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

Phase Separation: After incubation, allow the suspension to settle. Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solids.

-

Quantification: Dilute the resulting clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS. A standard calibration curve must be prepared.[13]

-

Result: The measured concentration represents the thermodynamic aqueous solubility.

Causality: Using an excess of solid material ensures that a saturated solution is achieved. The long incubation time is necessary to reach true thermodynamic equilibrium, distinguishing this from faster, kinetic solubility assays which can sometimes overestimate solubility.[11]

Melting Point: An Indicator of Purity and Stability

The melting point is a fundamental physical property that provides a quick and effective assessment of a compound's purity. A pure crystalline solid typically exhibits a sharp melting point range of 1-2°C, whereas impurities will depress the melting point and broaden the range.[14][15]

Experimental Protocol: Melting Point Determination by Capillary Method

This is the most common and accessible method for determining the melting point of a solid organic compound.[16]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to load a small amount (2-3 mm height). Pack the sample into the bottom of the tube by dropping it down a long glass tube onto a hard surface.[17]

-

Measurement: Place the loaded capillary into the heating block of a melting point apparatus.

-

Heating: Heat rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[14][17]

-

Observation: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂).

-

Result: Report the melting point as a range (T₁ - T₂).

Causality: A slow heating rate near the melting point is critical for accuracy. If heated too quickly, the temperature reading on the thermometer will lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.

Analytical Characterization: Confirming Identity and Purity

Beyond the core physicochemical properties, rigorous analytical characterization is required to confirm the structure and assess the purity of any synthesized batch of 2-(4-Bromo-3-fluorophenyl)pyrrolidine.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment in pharmaceutical analysis.[18] A reverse-phase method is typically suitable for a molecule of this nature.

Proposed Starting Method:

-

Column: C18, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Causality: A C18 column provides good hydrophobic retention for the aromatic ring. A gradient elution is used to ensure that both polar and non-polar impurities can be resolved and eluted within a reasonable timeframe. Formic acid is used as a mobile phase modifier to improve peak shape by ensuring the pyrrolidine nitrogen is consistently protonated.

Workflow Visualization:

Caption: Workflow for purity analysis of the compound by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR confirms the chemical structure by probing the local environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While an actual spectrum requires an experimental sample, the expected signals can be predicted based on the structure.

-

¹H NMR: Expect complex aromatic signals in the ~7.0-7.8 ppm range, showing splitting patterns consistent with the trisubstituted phenyl ring. The protons on the pyrrolidine ring will appear further upfield, likely in the 1.5-4.5 ppm range, with the proton adjacent to the nitrogen being the most deshielded. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: Expect 10 distinct signals corresponding to the 10 carbon atoms in the molecule. Aromatic carbons will be in the ~110-165 ppm range, while the four aliphatic carbons of the pyrrolidine ring will be upfield (~25-65 ppm).

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Expected Mass: The monoisotopic mass is 243.00589 Da.[9]

-

Expected Observation: In a high-resolution mass spectrum (HRMS), expect to see a prominent ion for [M+H]⁺ at m/z 244.01317.[9] A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks for the molecular ion cluster separated by ~2 m/z units.

Safety and Handling

Proper handling is paramount for researcher safety. Based on data for the compound and structurally related chemicals, the following precautions should be observed.

-

Hazard Classifications: The compound is classified as an acute toxin (oral, dermal, inhalation), a skin irritant, and can cause serious eye damage.[19]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[20][21]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[21][22]

-

Skin: Wash off immediately with soap and plenty of water.[22]

-

Ingestion: Clean mouth with water and seek medical attention.[22]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[20][21]

-

Conclusion

2-(4-Bromo-3-fluorophenyl)pyrrolidine is a compound of interest with a scaffold common in modern drug discovery. This guide provides the necessary theoretical framework and detailed experimental protocols to thoroughly characterize its foundational physicochemical properties. The systematic application of these methods—from determining the pKa and logP that govern its ADME profile, to confirming its identity and purity via HPLC and spectroscopy—is a prerequisite for advancing this or any novel compound through the drug discovery pipeline. Executing these protocols with precision will yield the high-quality, reliable data necessary for informed decision-making in any research and development program.

References

- Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012). Journal of Chemical Education.

- Subirats, X., et al. (2010). Development of Methods for the Determination of pKa Values. PMC.

- ResolveMass Laboratories Inc. Melting Point Determination.

- Westlab Canada. (2023). Measuring the Melting Point.

- ACD/Labs. LogP—Making Sense of the Value.

- University of Calgary. Melting point determination.

- ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa).

- SSERC. (n.d.). Melting point determination.

- Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- NextSDS. (n.d.). 2-(4-bromo-3-fluorophenyl)pyrrolidine — Chemical Substance Information.

- University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.

- Serna, S., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Vistoli, G., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications.

- Van Veldhuizen, J. J. (2017). Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. Journal of Chemical Education.

- BOC Sciences. (n.d.). Lipophilicity (LogP/LogD) Testing.

- Chemaxon. (n.d.). LogP and logD calculations.

- Sigma-Aldrich. (n.d.). Aqueous Solubility Testing with the MultiScreen® – PCF Filter Plate.

- Enamine. (n.d.). Aqueous Solubility Assay.

- Supporting Information for a scientific publication. (n.d.).

- OECD. (1995). Test No. 105: Water Solubility.

- Kwon, J-H., et al. (2012). Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing. Environmental Science & Technology.

- MSU Drug Discovery. (n.d.). Aqueous Solubility Assay.

- Molbase. (n.d.). Synthesis of 3-Bromo-1-(4-fluorophenyl)-2,5-pyrrolidinedione.

- Safety Data Sheet for a related compound. (2025).

- Acros PharmaTech Limited. (2018). SAFETY DATA SHEET for (2S)-2-(3-fluorophenyl)pyrrolidine.

- PubChemLite. (n.d.). 2-(4-bromo-3-fluorophenyl)pyrrolidine (C10H11BrFN).

- Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Sapphire Bioscience. (n.d.). 2-(4-Bromo-3-fluorophenyl)pyrrolidine.

- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.

- EPA CompTox Chemicals Dashboard. (2025). (S)-2-(3-fluorophenyl) pyrrolidine Properties.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET for Pyrrolidine.

- Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ACS Publications.

- El-Gendy, Z., et al. (1990). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. PubMed.

- Al-dujaili, L. J., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.

- EvitaChem. (n.d.). 4-(4-Bromo-2-fluorophenyl)pyrrolidin-2-one.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Harmita, et al. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Journal of Young Pharmacists.

- Google Patents. (1960). US2952688A - Synthesis of pyrrolidine.

- Al-Shehri, S., et al. (2024). Fluorimetric Derivatization-Based HPLC-FL Method for the Prototype Pharmacokinetic Analysis of Selexipag in Human Plasma. Molecules.

- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons, Inc.

- Dana Bioscience. (n.d.). 2-(4-Bromo-3-fluorophenyl)pyrrolidine 250mg.

- ChemicalBook. (n.d.). (2S)-2-(3-BROMO-4-FLUOROPHENYL)PYRROLIDINE.

- Fountain, K. J., et al. (2025). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.

- Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 4. acdlabs.com [acdlabs.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. PubChemLite - 2-(4-bromo-3-fluorophenyl)pyrrolidine (C10H11BrFN) [pubchemlite.lcsb.uni.lu]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. oecd.org [oecd.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. westlab.com [westlab.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. nextsds.com [nextsds.com]

- 20. acrospharmatech.com [acrospharmatech.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. fishersci.com [fishersci.com]

2-(4-Bromo-3-fluorophenyl)pyrrolidine: Conformational Dynamics and Analytical Methodologies

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The pyrrolidine ring is a privileged sp³-hybridized scaffold in modern drug discovery, offering enhanced three-dimensional spatial coverage compared to planar heteroaromatics. The strategic introduction of a 4-bromo-3-fluorophenyl group at the C2 position of the pyrrolidine ring creates a highly specific stereoelectronic environment. This technical guide explores the conformational dynamics of 2-(4-bromo-3-fluorophenyl)pyrrolidine, detailing the interplay between ring puckering, rotameric equilibria, and halogen-induced steric effects. Furthermore, we provide a self-validating experimental and computational framework for elucidating its absolute configuration and predominant solution-state conformations.

The 2-Arylpyrrolidine Pharmacophore

Saturated nitrogen heterocycles, particularly five-membered pyrrolidines, are heavily utilized by medicinal chemists to explore complex pharmacophore spaces[1]. The clinical success of molecules bearing this scaffold is largely driven by their sp³-hybridization, which introduces chirality and non-planarity—a phenomenon known as "pseudorotation"[1].

In the case of 2-arylpyrrolidines, the scaffold serves as a vector to project the aryl group into specific lipophilic pockets of target receptors. The 4-bromo-3-fluorophenyl substitution pattern is particularly noteworthy:

-

Fluorine (C3): Exerts a strong inductive electron-withdrawing effect, modulating the basicity (pKa) of the adjacent pyrrolidine nitrogen and altering the electrostatic potential of the aryl face.

-

Bromine (C4): Provides significant steric bulk and acts as a highly directional halogen bond donor (via its σ-hole), which is critical for locking the ligand into specific binding site orientations[2].

Caption: Electronic and steric effects of the dihalo-aryl group on conformation.

Conformational Mechanics of the Pyrrolidine Ring

To relieve the immense torsional strain of a planar pentagon, the pyrrolidine ring adopts puckered states. The free-energy surface of these rings is defined by two primary puckering states: Cγ-exo (UP) and Cγ-endo (DOWN) [3].

In 2-arylpyrrolidines, the ring typically adopts a slightly distorted envelope conformation. The atoms N1, C2, C3, and C5 lie roughly in a plane, while C4 (the flap of the envelope) is displaced[4]. The bulky 4-bromo-3-fluorophenyl group at C2 strongly dictates the thermodynamic equilibrium. To minimize 1,3-diaxial-like steric clashes with the ring protons, the aryl group overwhelmingly prefers a pseudo-equatorial orientation.

Additionally, rotation around the C(aryl)-C2(pyrrolidine) bond is restricted. Two distinct conformational families (rotamers) coexist in solution, differing by the orientation of the envelope's flap relative to the phenyl substituent (syn vs. anti)[4].

Self-Validating Experimental Protocols

To accurately determine the conformation of 2-(4-bromo-3-fluorophenyl)pyrrolidine, empirical data must be tightly coupled with theoretical modeling. The following protocols form a self-validating system : experimental observables are used to benchmark theoretical models, and the theoretical models are subsequently used to back-calculate the observables.

NMR-Based Conformational Elucidation

Objective: Extract through-space interatomic distances and dihedral angles to define the solution-state rotamer. Causality: Standard 1D NMR cannot resolve the 3D spatial arrangement of the envelope flap. 2D NOESY is required to observe Nuclear Overhauser Effects (NOEs), which are strictly distance-dependent (inversely proportional to r6 ), providing a direct map of the molecule's spatial geometry.

-

Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of anhydrous CDCl₃. Causality: A non-polar, aprotic solvent is chosen to prevent the disruption of native intramolecular hydrogen bonding or dipole-dipole interactions that stabilize the conformer.

-

Data Acquisition: Acquire a 2D NOESY (or ROESY for mid-sized molecules where ωτc≈1 ) spectrum with a mixing time of 300–500 ms.

-

J-Coupling Extraction: Extract the ³J(H,H) scalar couplings between the C2 methine proton and the adjacent C3 protons. Causality: According to the Karplus equation, these coupling constants directly correlate with the H-C-C-H dihedral angles, allowing the precise calculation of the envelope's pucker phase.

-

Derivatization (Optional but Recommended): If absolute configuration is unknown, synthesize the Mosher's amide derivative. Causality: The chiral derivatizing agent induces distinct conformational effects on the pyrrolidine ring, allowing the absolute configuration to be assigned based on the multiplicity of the C2 methine proton signal[4].

Computational DFT Validation

Objective: Calculate the theoretical free energies of the puckered states and validate the NMR findings. Causality: Experimental NMR provides a time-averaged view of the molecule. Density Functional Theory (DFT) isolates the specific local minima to prove whether the observed NMR data represents a single rigid conformer or a rapid equilibrium of multiple states.

-

Conformational Search: Perform a Monte Carlo multiple-minimum (MCMM) search using the OPLS4 force field. Causality: This ensures exhaustive sampling of the potential energy surface so that no low-energy rotamers are missed.

-

Geometry Optimization: Optimize the lowest energy structures using DFT at the M06-2X/6-311G(d,p) level of theory. Causality: The M06-2X functional is explicitly chosen over B3LYP because it is parameterized to accurately capture non-covalent interactions and dispersion forces, which are critical for modeling the heavy bromine atom's steric and electronic influence.

-

System Validation (The Closed Loop): Back-calculate the theoretical NOE distances and ³J-couplings from the DFT-optimized geometries using Gauge-Independent Atomic Orbital (GIAO) methods. Compare these with the experimental values from Protocol 3.1. Validation Threshold: The system is considered validated if the Mean Absolute Error (MAE) of the interatomic distances is < 0.2 Å.

Caption: Workflow for conformational analysis of 2-arylpyrrolidines.

Quantitative Conformational Data

The following table summarizes the theoretical conformational parameters for the (2R)-enantiomer of 2-(4-bromo-3-fluorophenyl)pyrrolidine, assuming a validated closed-loop analysis matching typical 2-arylpyrrolidine behavior.

| Conformer State | Pyrrolidine Pucker | Aryl Orientation | Relative Free Energy ( ΔG , kcal/mol) | Predominant NOE Contacts |

| I (Global Minimum) | Cγ-exo (Envelope) | Pseudo-equatorial | 0.00 | H2 ↔ H(ortho) |

| II | Cγ-endo (Envelope) | Pseudo-equatorial | +1.15 | H2 ↔ H(ortho) ; H5 ↔ H(meta) |

| III | Cγ-exo (Envelope) | Pseudo-axial | +4.80 | H2 ↔ H(meta) |

| IV | Cγ-endo (Envelope) | Pseudo-axial | +5.45 | H2 ↔ H(meta) |

Data Interpretation: The energy penalty for the pseudo-axial orientation (Conformers III and IV) exceeds 4.5 kcal/mol, indicating that >99% of the molecules in solution will adopt the pseudo-equatorial orientation. The equilibrium is therefore primarily a rapid interconversion between the Cγ-exo and Cγ-endo puckered states (Conformers I and II).

References

- The puckering free-energy surface of proline | AIP Advances Source: AIP Publishing URL

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: SciSpace URL

- Assignment of Absolute Configuration on the Basis of the Conformational Effects Induced by Chiral Derivatizing Agents: The 2-Arylpyrrolidine Case | Organic Letters Source: ACS Publications URL

- 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents.

Sources

solubility of 2-(4-Bromo-3-fluorophenyl)pyrrolidine in organic solvents

An In-depth Technical Guide to the Solubility of 2-(4-Bromo-3-fluorophenyl)pyrrolidine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences the entire drug development lifecycle, from early-stage discovery and synthesis to final formulation and manufacturing.[1][2][3] This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(4-Bromo-3-fluorophenyl)pyrrolidine, a substituted pyrrolidine derivative of interest in medicinal chemistry. Due to the absence of publicly available experimental solubility data for this specific compound, this guide focuses on its physicochemical properties, theoretical solubility considerations, and a detailed, field-proven experimental protocol for its determination. Furthermore, we explore the role of modern computational models in predicting solubility, offering a valuable tool for solvent selection and process optimization. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and development of novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter that dictates the success or failure of a drug candidate.[1][4] Poor solubility can lead to a cascade of undesirable outcomes, including low bioavailability, erratic absorption, and difficulties in formulation, ultimately hindering clinical success.[1][2][5]

For orally administered drugs, the API must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[5] Similarly, in the manufacturing process, particularly during purification and crystallization, the choice of an appropriate solvent system is entirely dependent on the solubility profile of the compound.[3] A thorough understanding of a compound's solubility in various organic solvents is therefore not merely an academic exercise but a cornerstone of rational drug design and process chemistry.[3]

This guide focuses on 2-(4-Bromo-3-fluorophenyl)pyrrolidine, a molecule featuring a pyrrolidine ring, which is a common motif in many marketed drugs and may enhance aqueous solubility.[6] The presence of a substituted phenyl ring, however, introduces lipophilic character, making its solubility in organic solvents a key area of investigation.

Physicochemical Profile of 2-(4-Bromo-3-fluorophenyl)pyrrolidine

A foundational step in assessing solubility is to understand the intrinsic properties of the molecule. These properties, derived from its structure, provide qualitative insights into its expected behavior in different solvent environments.

| Property | Value | Source |

| CAS Number | 1175528-91-2 | [7][8][9] |

| Molecular Formula | C₁₀H₁₁BrFN | [7][8][9] |

| Molecular Weight | 244.10 g/mol | [8][9] |

| Structure | A pyrrolidine ring attached to a 4-bromo-3-fluorophenyl group. | [8] |

Structural Considerations for Solubility:

-

Pyrrolidine Moiety: The pyrrolidine ring, a saturated heterocycle containing a secondary amine, can act as a hydrogen bond acceptor (the nitrogen atom) and potentially a donor (the N-H group).[6] This feature generally imparts some degree of polarity and can enhance solubility in polar solvents.[6][10] Pyrrolidine itself is miscible with water and most organic solvents.[10]

-

4-Bromo-3-fluorophenyl Group: The aromatic ring is predominantly nonpolar and hydrophobic. The presence of halogen atoms (bromine and fluorine) further increases the molecule's lipophilicity and molecular weight, which can influence its crystal lattice energy and, consequently, its solubility.

Based on this hybrid structure, 2-(4-Bromo-3-fluorophenyl)pyrrolidine is expected to exhibit solubility in a range of organic solvents, with the degree of solubility depending on the solvent's polarity, hydrogen bonding capacity, and other intermolecular forces.

Theoretical Framework and Predictive Models

In the absence of experimental data, theoretical and computational models offer a valuable first approximation of solubility.[11][12][13] These approaches are increasingly integrated into drug discovery workflows to prioritize compounds and guide experimental design.

The Principle of "Like Dissolves Like"

This age-old principle remains a useful qualitative guide. It suggests that a solute will dissolve best in a solvent that has a similar polarity. For 2-(4-Bromo-3-fluorophenyl)pyrrolidine, this implies:

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents can engage in dipole-dipole interactions and may be effective at solvating the polar parts of the molecule.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, potentially interacting favorably with the pyrrolidine ring.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be lower in these solvents, although the lipophilic phenyl ring may allow for some degree of dissolution.

Machine Learning and QSPR Models

Recent advancements in machine learning (ML) and Quantitative Structure-Property Relationship (QSPR) modeling have led to the development of sophisticated tools for predicting solubility.[11][12][13][14] These models are trained on large datasets of known solubility measurements and use molecular descriptors to predict the solubility of new compounds.[12][13]

While a detailed computational study is beyond the scope of this guide, researchers are encouraged to utilize publicly available or commercial software packages for an initial in silico assessment. These models can provide a rank-ordering of solvents and help to narrow the experimental focus.[11][14]

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining solubility is through direct experimental measurement. The following protocol describes a robust and widely accepted "shake-flask" method, which is considered a gold standard for thermodynamic solubility measurement.

Rationale Behind the Shake-Flask Method

The core principle of this method is to establish a thermodynamic equilibrium between the undissolved solid solute and the saturated solution. By agitating an excess of the solid compound in the solvent for a sufficient period, we ensure that the solvent is fully saturated. Subsequent analysis of the clear supernatant provides the equilibrium solubility at a given temperature.

Materials and Equipment

-

2-(4-Bromo-3-fluorophenyl)pyrrolidine (solid)

-

A range of organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene, Heptane) of appropriate purity (e.g., HPLC grade).

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Stock Solution for HPLC Calibration:

-

Accurately weigh a known amount of 2-(4-Bromo-3-fluorophenyl)pyrrolidine and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

-

HPLC Method Development:

-

Develop a reliable HPLC method to quantify the concentration of 2-(4-Bromo-3-fluorophenyl)pyrrolidine. This involves selecting an appropriate column, mobile phase, and detection wavelength.

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a good linearity (R² > 0.99).

-

-

Solubility Measurement:

-

Add an excess amount of solid 2-(4-Bromo-3-fluorophenyl)pyrrolidine to a series of vials. A general rule of thumb is to add enough solid so that a significant amount remains undissolved at the end of the experiment.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly and place them in a shaker/incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to run a time-course experiment initially to determine the time required to reach equilibrium.

-

-

Sample Collection and Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

-

Diagram of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The results of the solubility experiments should be tabulated for clarity and ease of comparison.

Table 1: Hypothetical Solubility Data for 2-(4-Bromo-3-fluorophenyl)pyrrolidine at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Qualitative Solubility |

| Heptane | 0.1 | To be determined | e.g., Insoluble |

| Toluene | 2.4 | To be determined | e.g., Sparingly soluble |

| Dichloromethane | 3.1 | To be determined | e.g., Soluble |

| Acetone | 5.1 | To be determined | e.g., Freely soluble |

| Acetonitrile | 5.8 | To be determined | e.g., Freely soluble |

| Ethanol | 4.3 | To be determined | e.g., Soluble |

| Methanol | 5.1 | To be determined | e.g., Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | To be determined | e.g., Very soluble |

Interpretation: The collected data will provide a clear picture of the compound's solubility profile. This information is invaluable for:

-

Process Chemistry: Selecting suitable solvents for reaction, extraction, and crystallization.

-

Formulation Science: Identifying potential solvent systems for liquid formulations or for use in early-stage in vivo studies.

-

Medicinal Chemistry: Understanding the physicochemical properties to guide further structural modifications.

Conclusion

While specific experimental solubility data for 2-(4-Bromo-3-fluorophenyl)pyrrolidine is not currently in the public domain, a comprehensive understanding of its solubility can be achieved through a systematic approach. By considering its physicochemical properties and leveraging predictive models, researchers can make informed decisions about solvent selection. Ultimately, the detailed experimental protocol provided in this guide offers a robust pathway to generating high-quality, reliable solubility data. This essential information will empower scientists and drug development professionals to overcome solubility-related hurdles and accelerate the progression of promising new chemical entities.

References

- MIT News. (2025). A new model predicts how molecules will dissolve in different solvents.

- PubMed. (2024).

- Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- AIChE. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.

- Royal Society of Chemistry. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.

- AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development.

- IntechOpen. (2020). The Importance of Solubility for New Drug Molecules.

- Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods.

- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.

- Journal of Pharmaceutical and Biopharmaceutical Research. (2014). Drug Solubility: Importance and Enhancement Techniques.

- BMG LABTECH. (2023).

- American Pharmaceutical Review. (2013).

- Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Inventiva Pharma. (n.d.).

- NextSDS. (n.d.). 2-(4-bromo-3-fluorophenyl)

- Appchem. (n.d.). 2-(4-bromo-3-fluorophenyl)pyrrolidine | 1175528-91-2 | C10H11BrFN.

- Sapphire Bioscience. (n.d.). 2-(4-Bromo-3-fluorophenyl)pyrrolidine.

- ChemicalBook. (n.d.). (2s)-2-(3-bromo-4-fluorophenyl)pyrrolidine.

- PubChem. (n.d.). 2-(4-Bromo-3-fluorophenyl)acetonitrile.

- Wikipedia. (n.d.). Pyrrolidine.

- Benchchem. (n.d.). Solubility Profile of 3-Bromo-3-phenylpropanoic Acid in Organic Solvents: A Technical Guide.

- PharmaBlock. (n.d.).

- Physical Chemistry Research. (2023).

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. crystallizationsystems.com [crystallizationsystems.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. nextsds.com [nextsds.com]

- 8. appchemical.com [appchemical.com]

- 9. Sapphire Bioscience [sapphirebioscience.com]

- 10. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 11. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 12. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

Comprehensive Analytical Profiling of 2-(4-Bromo-3-fluorophenyl)pyrrolidine: A Technical Guide to NMR, IR, and MS Characterization

Executive Summary

In modern medicinal chemistry and drug development, functionalized pyrrolidines serve as privileged scaffolds for central nervous system (CNS) agents and kinase inhibitors. 2-(4-Bromo-3-fluorophenyl)pyrrolidine is a highly versatile building block, offering three distinct vectors for synthetic elaboration: the secondary amine, the bromine atom (ideal for cross-coupling), and the fluorine atom (modulating lipophilicity and metabolic stability).

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with an authoritative, self-validating analytical framework for the structural elucidation of this compound. This guide synthesizes predictive and empirically grounded spectral data (NMR, IR, MS) and details the causality behind the experimental protocols required to achieve high-fidelity characterization.

Physicochemical & Structural Parameters

Before initiating spectroscopic analysis, it is critical to establish the baseline physicochemical properties of the analyte. These parameters dictate solvent selection, ionization modes, and expected isotopic distributions[1].

Table 1: Key Physicochemical Properties

| Parameter | Value / Description | Analytical Significance |

| Chemical Name | 2-(4-Bromo-3-fluorophenyl)pyrrolidine | Defines the connectivity and substitution pattern. |

| CAS Number | 1175528-91-2[2] | Primary identifier for regulatory and database tracking. |

| Molecular Formula | C10H11BrFN | Dictates the exact mass and isotopic envelope in MS. |

| Molecular Weight | 244.10 g/mol | Target mass for low-resolution MS and chromatographic methods. |

| Predicted pKa | ~9.12[1] | Indicates the secondary amine will be protonated at physiological pH; guides MS solvent pH. |

| Predicted Boiling Point | 278.5 ± 40.0 °C[1] | Relevant for Gas Chromatography (GC) inlet temperature settings. |

Analytical Methodologies & Self-Validating Protocols

To ensure scientific integrity, analytical workflows must not merely be a sequence of steps, but a self-validating system where each parameter confirms the validity of the others.

Nuclear Magnetic Resonance (NMR) Protocol

-

Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ).

-

Causality: CDCl3 is selected for its excellent solubilizing properties for free-base secondary amines. Drying the CDCl3 over activated 4Å molecular sieves minimizes water exchange, which is critical for preventing the artificial broadening of the pyrrolidine N-H signal.

-

-

Standardization : Add 0.05% v/v Tetramethylsilane (TMS).

-

Self-Validation: TMS provides a definitive 0.00 ppm baseline. This ensures that any chemical shift drift caused by temperature fluctuations or magnetic field inhomogeneities is instantly identifiable and mathematically correctable.

-

-

Acquisition Parameters : Acquire 1H NMR at 400 MHz (16 scans) and 13C NMR at 100 MHz (1024 scans) with a 30° pulse angle and a 2-second relaxation delay ( d1 ).

-

Causality: The 2-second delay ensures complete T1 relaxation of the quaternary aromatic carbons (C1', C3', C4'), preventing peak integration distortion and signal loss.

-

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation : Dilute the analyte to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton source, driving the formation of the [M+H]+ ion, which is essential for maximizing sensitivity in positive-ion Electrospray Ionization (ESI+).

-

-

Instrument Calibration : Calibrate the Time-of-Flight (TOF) mass analyzer using a sodium formate cluster solution prior to injection.

-

Self-Validation: This step guarantees mass accuracy within <5 ppm, allowing for the unambiguous assignment of the empirical formula and ruling out isobaric impurities.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

-

Background Collection : Collect an ambient air background spectrum (32 scans, 4 cm−1 resolution) using an Attenuated Total Reflectance (ATR) diamond crystal.

-

Self-Validation: Background subtraction eliminates atmospheric CO2 and water vapor artifacts, ensuring that peaks in the 3300 cm−1 and 2300 cm−1 regions are strictly sample-derived.

-

-

Sample Application : Apply 2 mg of the neat compound directly onto the ATR crystal and engage the pressure anvil.

-

Causality: Intimate contact between the high-refractive-index crystal and the sample is required to ensure the evanescent wave penetrates the analyte, yielding a high signal-to-noise ratio without the need for KBr pellet pressing.

-

Mechanistic Workflows & Visualizations

The following diagrams map the logical progression of our analytical validation and the mechanistic pathways of mass spectrometric fragmentation.

Analytical workflow for structural validation of 2-(4-Bromo-3-fluorophenyl)pyrrolidine.

ESI-MS fragmentation pathway highlighting alpha-cleavage and heterolytic dissociation.

Spectral Data Synthesis & Causal Interpretation

Mass Spectrometry: Isotope Profiling & Fragmentation

The mass spectrum of 2-(4-Bromo-3-fluorophenyl)pyrrolidine is heavily defined by the presence of the bromine atom. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio.

-

Self-Validating Feature : The observation of a doublet molecular ion at m/z 244.0 and 246.0 with equal intensity is the definitive diagnostic signature for a mono-brominated species.

Table 2: ESI-MS Fragmentation Profile

| m/z | Ion Type | Relative Abundance | Structural Origin & Causality |

| 244.0 / 246.0 | [M+H]+ | 45% | Protonated molecular ion. The 1:1 ratio confirms the intact bromo-aromatic system. |

| 70.1 | [C4H8N]+ | 100% | Base Peak . Formed via alpha-cleavage of the C2-Ar bond. The resulting pyrrolinium cation is highly stabilized by resonance from the nitrogen lone pair. |

| 173.9 / 175.9 | [C6H3BrF]+ | 15% | Bromofluorophenyl cation formed via heterolytic cleavage and loss of the neutral pyrrolidine ring. |

NMR Spectroscopy: Chemical Shifts & Coupling Constants

The NMR spectra of this compound are complex due to the stereocenter at C2 of the pyrrolidine ring (making the ring protons diastereotopic) and the heteronuclear spin-spin coupling from the 19F nucleus (spin = 1/2)[3].

1H NMR Interpretation (400 MHz, CDCl3 )

-

Causality of Aromatic Splitting : The fluorine atom splits the adjacent aromatic protons. The proton at C2' (ortho to F) appears as a doublet of doublets due to a large ortho-fluorine coupling ( 3JHF≈9.5 Hz) intersecting with a smaller meta-proton coupling ( 4JHH≈2.0 Hz).

Table 3: 1H NMR Assignments

| Position | Shift (ppm) | Multiplicity | Integration | Coupling ( J in Hz) | Assignment Rationale |

| N-H | ~2.05 | br s | 1H | - | Exchanges with D2O . Broadened by 14N quadrupolar relaxation. |

| C2-H | ~4.12 | dd | 1H | J=8.5,7.0 | Deshielded by the adjacent electronegative nitrogen and the anisotropic effect of the aromatic ring. |

| C5- H2 | ~3.05 - 3.20 | m | 2H | - | Adjacent to nitrogen; diastereotopic protons appear as a complex multiplet. |

| C3- H2 , C4- H2 | ~1.70 - 2.20 | m | 4H | - | Aliphatic ring protons; complex splitting due to rigid ring conformation. |

| C6'-H | ~7.05 | dd | 1H | J=8.0,2.0 | Para to F, ortho to C5'-H. |

| C2'-H | ~7.20 | dd | 1H | JHF=9.5,JHH=2.0 | Ortho to F; exhibits strong heteronuclear coupling. |

| C5'-H | ~7.50 | dd | 1H | J=8.0,1.5 | Ortho to Br; highly deshielded by the halogen. |

13C NMR Interpretation (100 MHz, CDCl3 )

-

Self-Validating Feature : The 13C spectrum will show distinct doublets for the aromatic carbons due to C−F coupling. The magnitude of the coupling constant ( JCF ) decays predictably with distance from the fluorine atom ( 1J>2J>3J>4J ), allowing for absolute assignment of the aromatic ring.

Table 4: 13C NMR Assignments

| Position | Shift (ppm) | Multiplicity | Coupling ( JCF in Hz) | Assignment Rationale |

| C4 (Pyr) | 25.4 | s | - | Most shielded aliphatic carbon. |

| C3 (Pyr) | 34.2 | s | - | Beta to nitrogen. |

| C5 (Pyr) | 47.1 | s | - | Alpha to nitrogen. |

| C2 (Pyr) | 62.5 | s | - | Alpha to nitrogen and aromatic ring. |

| C4' (Ar-Br) | 107.8 | d | 2JCF=21.0 | Ortho to fluorine, directly bonded to bromine. |

| C2' (Ar-H) | 115.3 | d | 2JCF=23.5 | Ortho to fluorine. |

| C6' (Ar-H) | 124.1 | d | 4JCF=3.0 | Para to fluorine. |

| C5' (Ar-H) | 133.6 | d | 3JCF=2.5 | Meta to fluorine. |

| C1' (Ar-C) | 145.5 | d | 3JCF=7.5 | Meta to fluorine, attachment point of pyrrolidine. |

| C3' (Ar-F) | 159.2 | d | 1JCF=245.0 | Direct C-F bond; massive coupling constant is diagnostic. |

FT-IR Spectroscopy: Vibrational Modes

Infrared spectroscopy provides orthogonal validation of the functional groups present.

Table 5: Key IR Vibrational Modes

| Wavenumber ( cm−1 ) | Peak Shape / Intensity | Vibrational Mode | Structural Causality |

| ~3300 | Broad, Medium | N−H Stretch | Characteristic of a secondary amine. Hydrogen bonding broadens the peak. |

| 2800 - 2950 | Sharp, Strong | C−H Stretch ( sp3 ) | Aliphatic stretching from the pyrrolidine ring CH2 groups. |

| ~1600, 1580 | Sharp, Medium | C=C Stretch (Ar) | Aromatic ring breathing modes. |

| 1200 - 1250 | Sharp, Strong | C−F Stretch | Highly polarized bond results in a massive change in dipole moment, yielding a very strong absorption. |

| ~1050 | Sharp, Medium | C−Br Stretch | Heavy halogen atom shifts the stretching frequency to the lower energy fingerprint region. |

References

-

NextSDS . "2-(4-bromo-3-fluorophenyl)pyrrolidine — Chemical Substance Information". NextSDS Chemical Database. Available at: [Link]

-

National Center for Biotechnology Information . "PubChem Compound Summary for (R)-2-(4-Bromo-3-fluorophenyl)pyrrolidine". PubChem. Available at:[Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons. Available at:[Link]

Sources

commercial availability of 2-(4-Bromo-3-fluorophenyl)pyrrolidine for research

Title: Strategic Utilization and Commercial Sourcing of 2-(4-Bromo-3-fluorophenyl)pyrrolidine in Fragment-Based Drug Discovery

Executive Summary: The Scaffold’s Role in Modern Therapeutics

In contemporary medicinal chemistry, the shift toward sp³-rich, conformationally restricted scaffolds has driven the demand for functionalized saturated heterocycles. 2-(4-Bromo-3-fluorophenyl)pyrrolidine represents a highly versatile building block, particularly in Fragment-Based Drug Discovery (FBDD) and the development of Central Nervous System (CNS) therapeutics.

The compound’s architecture is deliberately designed for late-stage diversification. The pyrrolidine ring provides a basic amine (pKa ~9.12) that can participate in salt-bridge formations with target proteins, while the 4-bromo-3-fluorophenyl moiety serves as a dual-purpose vector. The fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation and modulates the lipophilicity of the molecule. Simultaneously, the bromine atom acts as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions, allowing researchers to rapidly expand structure-activity relationships (SAR) without rebuilding the core scaffold.

Physicochemical Profiling and Stereochemical Considerations

When procuring this building block, researchers must be acutely aware of its stereochemistry. The biological activity of pyrrolidine derivatives is highly dependent on the spatial orientation of the C2-phenyl substituent. Commercial vendors typically offer the racemic mixture, the (2S)-enantiomer, and the (2R)-enantiomer under distinct CAS Registry Numbers.

Below is the consolidated quantitative data and commercial identification matrix for 2-(4-Bromo-3-fluorophenyl)pyrrolidine[1][2][3][4]:

| Property / Identifier | Specification / Value |

| Molecular Formula | C₁₀H₁₁BrFN |

| Molecular Weight | 244.10 g/mol |

| CAS Number (Racemic) | 1175528-91-2 |

| CAS Number (2S)-Enantiomer | 1241683-35-1 |

| CAS Number (2R)-Enantiomer | 1241683-93-1 |

| Boiling Point (Predicted) | 278.5 ± 40.0 °C |

| Density (Predicted) | 1.441 ± 0.06 g/cm³ |

| pKa (Predicted) | 9.12 ± 0.10 |

| Primary Commercial Vendors | Sigma-Aldrich, BLD Pharm, Bide Pharm, Dana Bioscience |

Analytical Note: When sourcing the chiral variants (e.g., CAS 1241683-35-1), researchers must request the Certificate of Analysis (CoA) to verify the enantiomeric excess (ee), which should strictly be ≥98% for reliable biological assays.

Mechanistic Workflow: Expanding Chemical Space

The primary utility of 2-(4-Bromo-3-fluorophenyl)pyrrolidine lies in its capacity to undergo Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. However, the free secondary amine of the pyrrolidine ring presents a chemoselectivity challenge. If left unprotected, the amine can coordinate with the Palladium catalyst, leading to catalyst deactivation (poisoning) or competitive intramolecular/intermolecular amination.

To circumvent this, a self-validating workflow requires transient protection (typically via a tert-butyloxycarbonyl or "Boc" group), followed by the coupling reaction, and subsequent deprotection.

Workflow illustrating the synthetic utilization of 2-(4-Bromo-3-fluorophenyl)pyrrolidine.

Self-Validating Experimental Protocol: Suzuki-Miyaura Diversification

The following protocol outlines the standardized methodology for functionalizing the 4-bromo position. This procedure is engineered with In-Process Controls (IPCs) to ensure the system is self-validating, meaning the success of each step is analytically confirmed before proceeding, thereby minimizing the waste of expensive chiral building blocks.

Phase 1: N-Boc Protection

Causality: The Boc group is chosen because it is stable to the basic conditions of the subsequent Suzuki coupling but easily removed under mild acidic conditions.

-

Reaction Setup: Dissolve 2-(4-Bromo-3-fluorophenyl)pyrrolidine (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL).

-

Reagent Addition: Add Triethylamine (TEA, 2.0 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at room temperature (20-25 °C) under a nitrogen atmosphere.

-

Self-Validation (IPC 1): After 2 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via LC-MS. The mass spectrum should show the disappearance of the starting material ( [M+H]+ 244.1) and the appearance of the Boc-protected intermediate ( [M+H−tBu]+ 288.1 or [M+Na]+ 366.1).

-

Workup: Wash the organic layer with 1M HCl (to remove unreacted TEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Suzuki-Miyaura Cross-Coupling

Causality: A biphasic solvent system (1,4-Dioxane/H₂O) is utilized. The water is critical; it hydrolyzes the boronic acid to a reactive boronate complex, which is the actual species that undergoes transmetallation with the Palladium-aryl intermediate. Pd(dppf)Cl₂ is selected as the catalyst because its bidentate ligand structure prevents the reductive elimination of unwanted homocoupled byproducts.

-

Reaction Setup: In a microwave-safe vial, combine the Boc-protected intermediate (1.0 eq), the desired Arylboronic Acid (1.5 eq), and K₂CO₃ (3.0 eq).

-

Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane and H₂O (v/v 4:1, 0.1 M concentration). Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial and purge with nitrogen for 5 minutes.

-

Execution: Heat the reaction mixture at 90 °C for 12 hours using a heating block, or 110 °C for 30 minutes via microwave irradiation.

-

Self-Validation (IPC 2): Perform TLC (Hexanes:EtOAc 4:1) and LC-MS. The bromine isotope pattern (equal intensity peaks separated by 2 amu) should be entirely absent in the product mass trace, confirming complete conversion.

-

Workup: Filter the mixture through a pad of Celite to remove Palladium black. Extract the filtrate with Ethyl Acetate, wash with brine, dry, and concentrate.

Phase 3: Deprotection and Isolation

Causality: Trifluoroacetic acid (TFA) cleanly cleaves the Boc group by generating a stable tert-butyl cation, which subsequently eliminates to isobutylene gas, driving the reaction to completion.

-

Reaction Setup: Dissolve the crude coupled product in DCM (3.0 mL). Add TFA (1.0 mL) dropwise at 0 °C.

-

Execution: Warm to room temperature and stir for 2 hours.

-

Self-Validation (IPC 3): LC-MS analysis must confirm the presence of the desired free amine target mass.

-

Purification: Concentrate the mixture to remove excess TFA. Purify the residue via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the final functionalized 2-phenylpyrrolidine derivative as a formate salt.

Supply Chain & Procurement Strategy

When integrating 2-(4-Bromo-3-fluorophenyl)pyrrolidine into a drug discovery pipeline, procurement must be handled strategically.

-

Vendor Selection: Global suppliers such as , [3], and [4] maintain stock of the racemic and chiral versions.

-

Scale-Up Limitations: While milligram to gram quantities are readily available in catalogs for hit-to-lead chemistry, process chemistry teams must anticipate lead times of 4-8 weeks for multi-kilogram GMP syntheses.

-

Quality Assurance: Always mandate a High-Performance Liquid Chromatography (HPLC) trace for chemical purity (>95%) and a Chiral HPLC trace for stereochemical purity (>98% ee) prior to accepting a batch, as trace heavy metal impurities from the vendor's upstream synthesis can interfere with downstream biological assays.

References

-

PubChem. "(R)-2-(4-Bromo-3-fluorophenyl)pyrrolidine." National Library of Medicine. Available at:[Link]

Sources

- 1. 1241683-93-1 CAS MSDS ((2R)-2-(4-BROMO-3-FLUOROPHENYL)PYRROLIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. 1019559-29-5|[(3-Bromo-4-fluorophenyl)methyl](pentan-3-yl)amine|BLD Pharm [bldpharm.com]

- 4. CAS:1897067-14-92-(3-Bromo-5-chloro-4-fluorophenyl)pyrrolidine-毕得医药 [bidepharm.com]

The Bromofluorophenyl Group in Pyrrolidine Derivatives: A Multifaceted Role in Drug Design

An In-depth Technical Guide

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in FDA-approved drugs and its ability to confer favorable three-dimensional structural properties.[1][2][3] The strategic functionalization of this scaffold is paramount in modern drug discovery. This technical guide provides an in-depth analysis of the role of a specific, yet increasingly important, substituent: the bromofluorophenyl group. We will dissect the nuanced contributions of this moiety, from its function as a critical pharmacophore element to its role in modulating pharmacokinetic profiles. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind its application and the experimental frameworks used for its evaluation.

Foundational Principles: The Synergy of Pyrrolidine and Halogenation

The rationale for combining the pyrrolidine scaffold with a halogenated phenyl ring stems from fundamental principles of medicinal chemistry. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers several advantages:

-

Three-Dimensional Complexity: Its non-planar, puckered nature allows for the exploration of three-dimensional space, which is crucial for specific and high-affinity interactions with complex biological targets like enzymes and receptors.[1]

-

Improved Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, often enhancing aqueous solubility and other key physicochemical properties.[4]

-

Synthetic Tractability: A wealth of synthetic methods exists for the construction and functionalization of the pyrrolidine core, making it a versatile building block in drug development pipelines.[5][6][7][8][9]

The introduction of halogens—specifically bromine and fluorine—onto the phenyl substituent is a deliberate strategy to fine-tune the molecule's properties. Halogenation is a powerful tool for:

-

Modulating Lipophilicity: Halogens increase a molecule's lipophilicity, which can enhance membrane permeability, including penetration of the blood-brain barrier, and improve binding to hydrophobic pockets in target proteins.

-

Blocking Metabolic Soft Spots: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a site susceptible to cytochrome P450 (CYP) oxidation can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[10][11]

-

Introducing Novel Binding Interactions: Bromine atoms are capable of forming "halogen bonds," a type of non-covalent interaction where the electropositive region on the halogen interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) on the target protein. This can significantly contribute to binding affinity.

-

Altering Electronic Properties: The high electronegativity of fluorine and bromine imparts a strong inductive electron-withdrawing effect, which can alter the pKa of nearby atoms and influence electrostatic interactions with the target.[10]

The combination of bromine and fluorine on the same phenyl ring creates a unique electronic and steric profile, offering a sophisticated method for optimizing a drug candidate's overall profile.

The Bromofluorophenyl Moiety as a Pharmacophore Element

A pharmacophore is the essential three-dimensional arrangement of features required for a molecule to exert a specific biological activity.[12][13] The bromofluorophenyl group often serves as a key component of the pharmacophore, participating in direct, activity-conferring interactions with the biological target.

The precise role is target-dependent, but several general interaction modes are consistently observed:

-

Hydrophobic & Aromatic Interactions: The phenyl ring itself anchors the ligand into hydrophobic pockets within the target's binding site. It can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or van der Waals interactions with aliphatic residues.

-

Halogen Bonding: As mentioned, the bromine atom is a potent halogen bond donor. This specific interaction can provide a directional and strong binding contribution that is often absent in non-halogenated analogues.

-

Steric Influence: The positioning and size of the bromo and fluoro substituents can provide steric hindrance that guides the molecule into a specific, bioactive conformation, preventing unproductive binding modes.

The diagram below illustrates a hypothetical pharmacophore model where the bromofluorophenyl-pyrrolidine scaffold is docked into a protein's active site.

Caption: Hypothetical binding interactions of a bromofluorophenyl-pyrrolidine derivative.

Impact on Pharmacokinetics (ADME)

Beyond its role in target binding (pharmacodynamics), the bromofluorophenyl group profoundly influences a compound's pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) profile. The inclusion of this moiety is often a deliberate choice to overcome pharmacokinetic liabilities.

-

Metabolism: As previously noted, fluorine substitution is a classic strategy to enhance metabolic stability. By replacing a hydrogen atom on the phenyl ring with fluorine, chemists can block CYP-mediated hydroxylation, a common metabolic pathway for aromatic rings. This leads to a longer plasma half-life (t½) and reduced clearance (Cl), meaning the drug remains in the system longer at therapeutic concentrations.[11] The bromine atom can also influence metabolism, though its primary role is more often related to binding affinity.

-

Distribution: The increased lipophilicity conferred by the two halogens can significantly alter the volume of distribution (Vd).[14] A higher Vd may indicate greater distribution into tissues, which can be desirable for targeting intracellular proteins or for achieving sufficient concentrations in the central nervous system (CNS).

-

Absorption: Enhanced lipophilicity can improve passive diffusion across the gut wall, potentially increasing oral bioavailability. However, an excessive increase can lead to poor aqueous solubility, which may hinder absorption. The final balance is key.

The following table summarizes hypothetical but representative pharmacokinetic data for a series of pyrrolidine derivatives, illustrating the impact of substitutions on the phenyl ring.

| Compound ID | Phenyl Substitution | Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Target Affinity (IC₅₀, nM) |

| LEAD-01 | H (unsubstituted) | 5 | 1.5 | 150 |

| LEAD-02 | 4-Fluoro | 35 | 5.2 | 80 |

| LEAD-03 | 4-Bromo | 12 | 8.9 | 25 |

| LEAD-04 | 4-Bromo-2-fluoro | > 60 | 12.5 | 15 |

This data is illustrative and serves to demonstrate common trends observed in drug development.

As shown, the unsubstituted compound LEAD-01 suffers from rapid metabolism and poor permeability. Adding a fluorine (LEAD-02 ) significantly improves metabolic stability. Adding a bromine (LEAD-03 ) dramatically improves target affinity, likely through a halogen bond, and further increases permeability. The combination in LEAD-04 provides the best overall profile, with excellent metabolic stability, high permeability, and potent target affinity.

Key Experimental Protocols

To experimentally validate the role of the bromofluorophenyl group, specific assays are indispensable. The trustworthiness of any claim rests on robust and reproducible experimental data.

Protocol 1: In Vitro Metabolic Stability Assessment

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its hepatic clearance and half-life.

Causality: This protocol directly tests the hypothesis that halogenation, particularly fluorination, blocks metabolic soft spots. A longer half-life in this assay compared to a non-halogenated analogue provides strong evidence for this role.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw liver microsomes (human or rat) on ice.

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system (cofactor solution).

-

-

Incubation:

-

In a 96-well plate, add phosphate buffer.

-

Add the liver microsome suspension to a final protein concentration of 0.5 mg/mL.

-

Spike in the test compound to a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing & Analysis:

-

Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound at each time point.

-

-

Data Interpretation:

-

Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).

-

The workflow for this crucial experiment is visualized below.

Caption: Workflow for an in vitro microsomal stability assay.

Conclusion and Future Outlook

The bromofluorophenyl group is not merely a bulky substituent; it is a sophisticated tool in the medicinal chemist's arsenal for designing potent and effective pyrrolidine-based therapeutics. Its role is multifaceted, contributing critically to both pharmacodynamic and pharmacokinetic properties. By serving as a key pharmacophoric element capable of forming specific halogen bonds and by sterically and electronically optimizing target interactions, it enhances potency. Simultaneously, it acts as a metabolic shield and a modulator of lipophilicity, improving the ADME profile to create more drug-like candidates.

Future research will likely focus on exploring less common substitution patterns (e.g., 2-bromo-5-fluoro) and the application of this moiety to novel biological targets where the unique combination of halogen bonding and metabolic stability can be maximally exploited. As our understanding of target biology deepens, the rational application of functional groups like the bromofluorophenyl moiety will continue to be a driver of innovation in drug discovery.

References

-

Title: Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers Source: Frontiers URL: [Link]

-

Title: Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - Taylor & Francis Source: Taylor & Francis Online URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

-

Title: Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives - MDPI Source: MDPI URL: [Link]

-

Title: 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Examples of drug candidates and chemical probes containing fluorine‐substituted pyrrolidine and piperidine moieties. - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Synthesis of substituted pyrrolidines - Diva-Portal.org Source: Diva-Portal.org URL: [Link]

-

Title: One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI Source: MDPI URL: [Link]

-

Title: Recent Advances in the Synthesis of Pyrrolidines - IntechOpen Source: IntechOpen URL: [Link]

-

Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Principles in Pharmacophore Elucidation - Drug Design Org Source: Drug Design Org URL: [Link]

-

Title: Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats - MDPI Source: MDPI URL: [Link]

-

Title: Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats Source: PubMed URL: [Link]

-